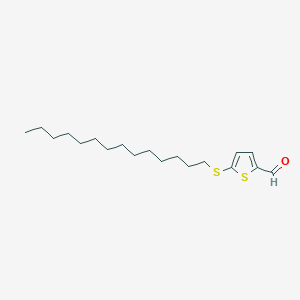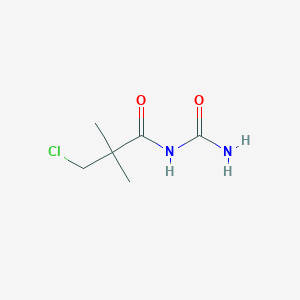
N-Carbamoyl-3-chloro-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamoyl-3-chloro-2,2-dimethylpropanamide: is an organic compound with the molecular formula C₅H₁₀ClNO It is a derivative of propanamide, featuring a carbamoyl group and a chlorine atom attached to a dimethyl-substituted carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoyl-3-chloro-2,2-dimethylpropanamide typically involves the reaction of 3-chloro-2,2-dimethylpropanoic acid with a suitable carbamoylating agent. One common method is the reaction of the acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: N-Carbamoyl-3-chloro-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding N-oxide or reduction to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents such as lithium aluminum hydride can be used for reduction.
Major Products Formed:
Substitution Reactions: The major products are substituted carbamoyl derivatives.
Hydrolysis: The major products are the corresponding amine and carboxylic acid.
Oxidation and Reduction: The major products are the N-oxide and the corresponding amine, respectively.
Applications De Recherche Scientifique
Chemistry: N-Carbamoyl-3-chloro-2,2-dimethylpropanamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a cross-linking agent in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of N-Carbamoyl-3-chloro-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The chlorine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
N-Carbamoyl-3-chloropropanamide: Similar structure but lacks the dimethyl substitution.
N-Carbamoyl-2,2-dimethylpropanamide: Similar structure but lacks the chlorine atom.
3-Chloro-2,2-dimethylpropanamide: Similar structure but lacks the carbamoyl group.
Uniqueness: N-Carbamoyl-3-chloro-2,2-dimethylpropanamide is unique due to the presence of both the carbamoyl group and the chlorine atom on a dimethyl-substituted carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62721-29-3 |
|---|---|
Formule moléculaire |
C6H11ClN2O2 |
Poids moléculaire |
178.62 g/mol |
Nom IUPAC |
N-carbamoyl-3-chloro-2,2-dimethylpropanamide |
InChI |
InChI=1S/C6H11ClN2O2/c1-6(2,3-7)4(10)9-5(8)11/h3H2,1-2H3,(H3,8,9,10,11) |
Clé InChI |
OVRDVUAMHKRZMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCl)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)
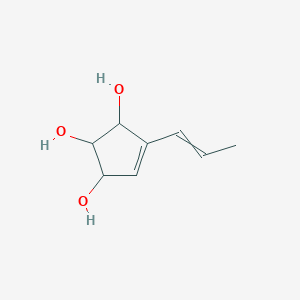
![1-(2-Methylpyridazino[1,6-b]indazol-9(4aH)-yl)ethan-1-one](/img/structure/B14511850.png)
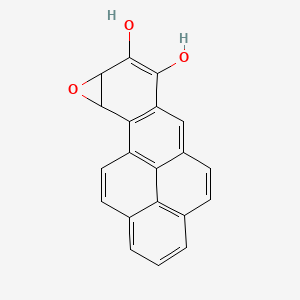
![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)

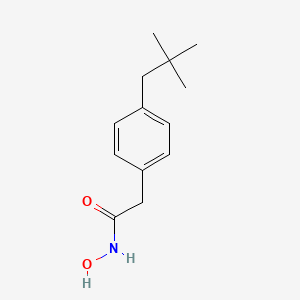
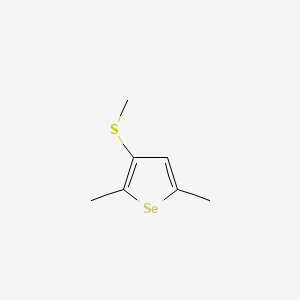
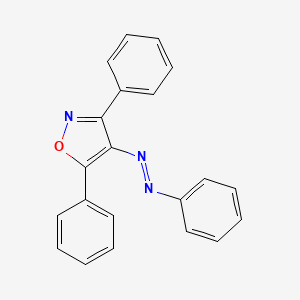

![1,3-Cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl-](/img/structure/B14511887.png)
